molecular formula C15H17BrN2O3S B13366325 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide

4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide

Cat. No.: B13366325
M. Wt: 385.3 g/mol
InChI Key: DQIZYSGVYFBIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Common synthetic routes may include:

    Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Bromination: Selective bromination of the aromatic ring.

    Substitution Reactions: Introduction of the pyridine and propoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonamide group or other functional groups within the molecule.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in antimicrobial or anticancer research.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the sulfonamide group suggests potential interactions with bacterial enzymes, similar to other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-pyridinyl)-3-propoxybenzenesulfonamide: Lacks the methyl group on the pyridine ring.

    4-chloro-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide: Substitution of bromine with chlorine.

    4-bromo-N-(3-methyl-2-pyridinyl)-3-ethoxybenzenesulfonamide: Substitution of the propoxy group with an ethoxy group.

Uniqueness

The unique combination of the bromine atom, methyl-pyridine ring, and propoxy group in 4-bromo-N-(3-methyl-2-pyridinyl)-3-propoxybenzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17BrN2O3S

Molecular Weight

385.3 g/mol

IUPAC Name

4-bromo-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide

InChI

InChI=1S/C15H17BrN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)

InChI Key

DQIZYSGVYFBIFJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.